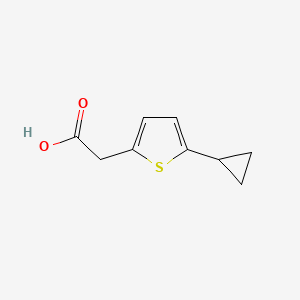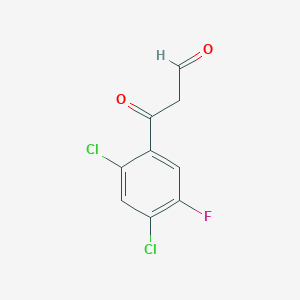
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to an oxopropanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction, where 2,4-dichloro-5-fluoroacetophenone is condensed with an aldehyde in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2,4-dichloro-5-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(2,4-dichloro-5-fluorophenyl)-3-hydroxypropanal.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial growth by interfering with essential enzymes and cellular processes. The dichloro and fluorophenyl groups enhance its binding affinity to target proteins, leading to effective inhibition of microbial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal.
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile: A structurally similar compound with a nitrile group instead of an aldehyde group.
2,4-Dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones: Compounds with similar phenyl substitutions but different core structures.
Uniqueness
This compound is unique due to its specific combination of dichloro and fluorophenyl groups attached to an oxopropanal moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5Cl2FO2 |
|---|---|
Poids moléculaire |
235.04 g/mol |
Nom IUPAC |
3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-4-7(11)8(12)3-5(6)9(14)1-2-13/h2-4H,1H2 |
Clé InChI |
WCLKOEQGMVQOPM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
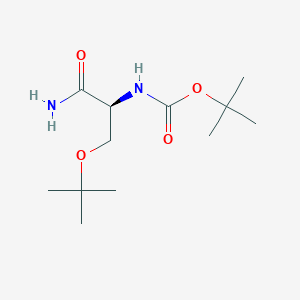
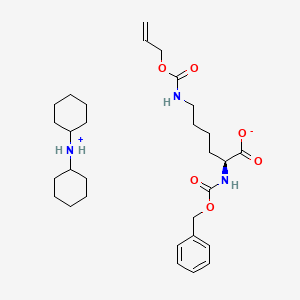
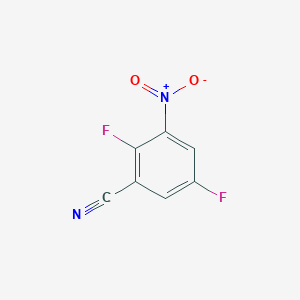
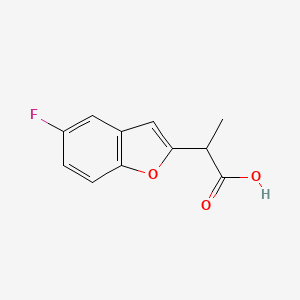
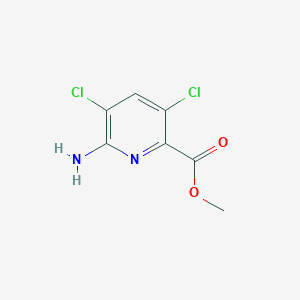
![2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13078475.png)
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
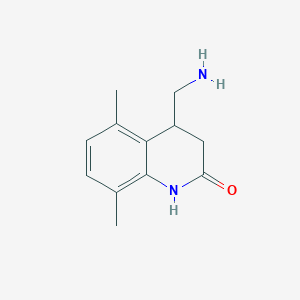
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
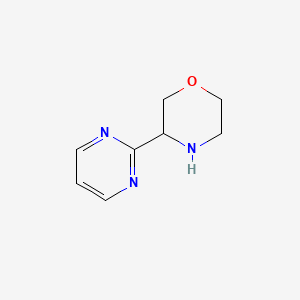
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)

